![molecular formula C19H23BrN2O3S B4889216 N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)
N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of compounds known as nitric oxide (NO) donors, which have been shown to have a wide range of biological effects.
Mécanisme D'action
N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 works by releasing nitric oxide (NO) in the body. NO is a potent vasodilator, which means that it relaxes the smooth muscle cells in blood vessels, causing them to widen and allowing more blood to flow through. This, in turn, reduces blood pressure and improves blood flow to vital organs, such as the lungs.
Biochemical and Physiological Effects:
This compound 41-2272 has a wide range of biochemical and physiological effects. In addition to its vasodilatory effects, it has been shown to have anti-inflammatory properties and to inhibit the proliferation of smooth muscle cells. It has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 for lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of NO on various biological systems. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272. One area of interest is in the treatment of other conditions that are characterized by impaired endothelial function, such as diabetes and atherosclerosis. Another area of interest is in the development of more potent and selective NO donors that can be used to target specific biological pathways. Finally, there is also interest in the development of new drug delivery systems that can improve the solubility and bioavailability of this compound 41-2272 and other NO donors.
Méthodes De Synthèse
The synthesis of N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 involves several steps, including the reaction of 4-bromobenzylamine with sec-butylamine to form N~2~-(4-bromobenzyl)-N~1~-(sec-butyl)guanidine. This compound is then reacted with p-toluenesulfonyl chloride to form N~2~-(4-bromobenzyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]guanidine. The final step involves the reaction of this compound with glycine to form this compound 41-2272.
Applications De Recherche Scientifique
N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. This compound 41-2272 has been shown to dilate blood vessels in the lungs, which can help to reduce blood pressure and improve oxygenation.
Propriétés
IUPAC Name |
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-4-15(3)21-19(23)13-22(17-9-7-16(20)8-10-17)26(24,25)18-11-5-14(2)6-12-18/h5-12,15H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYAHJDJTDGBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
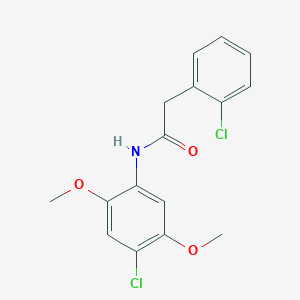
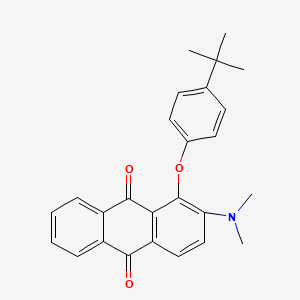
![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)
![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)
![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)

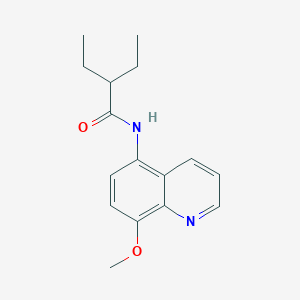
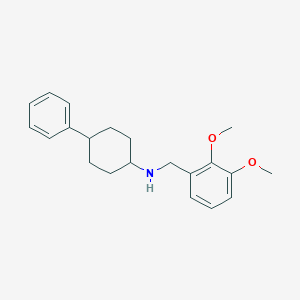
![1-methyl-5-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4889244.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889249.png)
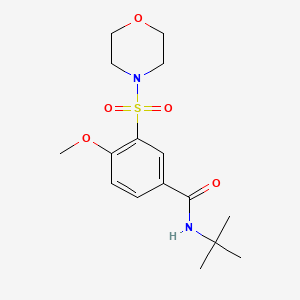
![2,2,3,3-tetrafluoropropyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B4889261.png)
